molecular formula C7H4I2O2 B077767 2,5-Diiodobenzoic acid CAS No. 14192-12-2

2,5-Diiodobenzoic acid

Cat. No. B077767
CAS RN: 14192-12-2
M. Wt: 373.91 g/mol
InChI Key: NSKPFWAAYDFCFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,5-diiodobenzoic acid, such as 2-amino-3,5-diiodobenzoic acid, involves methods characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These techniques provide insights into the molecular geometry, intra- and inter-molecular interactions, and the vibrational bands of the compounds. Computational methods further support these findings, offering data on geometrical parameters, energies, HOMO-LUMO gaps, and electrophilicity indexes (Yıldırım et al., 2015).

Molecular Structure Analysis

The molecular structure of related diiodo compounds has been extensively studied, revealing detailed geometrical parameters and the impact of intra- and inter-molecular interactions on the compounds' stability and reactivity. For example, the synthesis and characterization of 2,6-diiodo-3,4,5-trimethoxybenzoic acid showcased the spectral features resulting from intramolecular interactions, highlighting the importance of the carboxyl and iodo functionalities in determining the compound's properties (Kolev et al., 2021).

Scientific Research Applications

  • Palladium-Catalyzed Condensation with Terminal Alkynes : Balavoine et al. (1999) reported that palladium-catalyzed coupling reactions between terminal alkynes and 2,5-diiodobenzoic acid are highly regioselective. This provides an efficient route for synthesizing disymmetric 2,5-bis ethynyl benzoic acid derivatives (Balavoine, Madec, & Mioskowski, 1999).

  • Photodisintegration Studies : Jarboe, Data, and Christian (1968) explored the photodisintegration of 14C-carboxyl labeled 2,3,5-triiodobenzoic acid under ultraviolet irradiation. Their study identified 2,5- and 3,5-diiodobenzoic acid as degradation products, which indicates the potential use of these compounds in photodegradation research (Jarboe, Data, & Christian, 1968).

  • Metabolic Fate in Animals : The metabolism and excretion of 2,3,5-triiodobenzoic acid and its derivatives, including 2,5-diiodobenzoic acid, were studied in various animal species by Wold, Smith, and Williams (1973). They discovered species-specific differences in the excretion of these compounds, providing insights into interspecies metabolic variations (Wold, Smith, & Williams, 1973).

  • Degradation in Soil : Moy and Ebert (1972) studied the metabolic fate of the plant growth regulator 2,3,5-triiodobenzoic acid in soil. They found that 2,5-diiodobenzoic acid was one of the major metabolites, highlighting the environmental aspects of its degradation (Moy & Ebert, 1972).

  • Uranyl Materials Research : Carter, Kalaj, and Cahill (2017) synthesized and characterized new compounds featuring the UO22+ cation, 2,5-diiodobenzoic acid, and chelating N-donor ligands. Their research provides insights into the assembly of uranyl materials using non-covalent halogen bonding interactions (Carter, Kalaj, & Cahill, 2017).

  • MALDI-MS with Additives to 2,5-Dihydroxybenzoic Acid : Karas et al. (1993) investigated the use of selected benzoic acid derivatives, including 2,5-diiodobenzoic acid, as additives to enhance the performance of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) (Karas et al., 1993).

  • Antitumor Activity : Sodré Silva de Abreu and Fernandes (2021) explored the antitumor activity of 2,3,5-triiodobenzoic acid, a related compound, in lung cancer and leukemia cell lines, highlighting its potential in cancer research (Sodré Silva de Abreu & Fernandes, 2021).

Safety And Hazards

2,5-Diiodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also a specific target organ toxicant after single exposure, with the target organ being the respiratory system .

properties

IUPAC Name

2,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKPFWAAYDFCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161858
Record name Benzoic acid, 2,5-diiodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diiodobenzoic acid

CAS RN

14192-12-2
Record name 2,5-Diiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14192-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodobenzoic acid
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Record name 14192-12-2
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Record name Benzoic acid, 2,5-diiodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
WH Gutenmann, CA Bache, DJ Lisk - Journal of Agricultural and …, 1967 - ACS Publications
No residues of TIBA were found inthe milk or feces of a dairy cow fed 5 ppm of the compound in the feed. Partial urinary excretion of free TIBA occurred. A compound characterized by …
Number of citations: 16 pubs.acs.org
CJ Klemme, JH Hunter - The Journal of Organic Chemistry, 1940 - ACS Publications
The preparation of 2-amino-5-iodobenzoic acid has been effected by a number of different methods. Grothe (1) prepared it as early as 1878 by reduction of the corresponding nitro-iodo …
Number of citations: 44 pubs.acs.org
KP Carter, M Kalaj, CL Cahill - Inorganic Chemistry Frontiers, 2017 - pubs.rsc.org
The syntheses and crystal structures of five new compounds containing the UO22+ cation, 2,5-diiodobenzoic acid, and a chelating N-donor (2,2′-bipyridine (bipy) (1), 1,10-…
Number of citations: 34 pubs.rsc.org
RD Ice, JE Christian, MP Plumlee - Journal of pharmaceutical sciences, 1968 - Elsevier
The whole body retention, excretion, distribution, thyroid uptake, and metabolism of 2( 131 I),3,5-triiodobenzoic acid (TI*BA) were studied in goats and a cow. A single oral dose of TIBA …
Number of citations: 17 www.sciencedirect.com
WM Barker, PL Moy, AG Ebert - Journal of Agricultural and Food …, 1971 - ACS Publications
Rats receiving oral doses of carboxyl-I4C-or 2, 3 (125I), 5 (125I)-triiodobenzoic acid excreted 72-75% of the radioactivity in urine and 24-28% in feces during the 4 days following drug …
Number of citations: 6 pubs.acs.org
S Heckl, A Sturzu, M Regenbogen, A Beck… - International journal of …, 2008 - Elsevier
We synthesized several novel compounds to evaluate the different effects of non-iodinated and mono- or diiodinated benzoic acid on the cellular and nuclear uptake of the SV 40 T …
Number of citations: 3 www.sciencedirect.com
RD Ice - 1967 - search.proquest.com
70-4008 ICE, Rodney Dean, 1937- THE METABOLIC FATE OF 2,3,5- TRIIODOBENZOIC ACID AND ITS METABOLITES IN LACTATING ANIMALS. Purdu Page 1 70-4008 ICE, Rodney …
Number of citations: 1 search.proquest.com
SG Rowles, GS Born, JE Christian… - Journal of Pharmaceutical …, 1970 - Elsevier
The whole body retention, distribution, and metabolism of carboxyl- 14 C-labeled 2,3,5-triiodobenzoic acid (TIBA*) were studied in five laying hens. A single oral dose of TIBA* showed a …
Number of citations: 7 www.sciencedirect.com
F Balavoine, D Madec, C Mioskowski - Tetrahedron letters, 1999 - Elsevier
Highly regioselective palladium-catalyzed condensation of terminal acetylenes with 2,5-diiodobenzoic acid Page 1 TETRAHEDRON LE'Iq~RS Pergamon Tetrahedron Letters 40 (1999) 835 !-8354 …
Number of citations: 17 www.sciencedirect.com
JA Hamilton, MN Sabesan, LK Steinrauf… - Biochemical and …, 1976 - Elsevier
The molecular structure of the 1:1 complex of cycloheptaamylose with 2,5-diiodobenzoic acid has been determined by X-ray crystallography. The iodine atoms of the guest molecular …
Number of citations: 54 www.sciencedirect.com

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